"synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide"
"synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide"
Executive Summary
The synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide represents a classic yet non-trivial challenge in medicinal chemistry: the acylation of an electron-deficient, potentially chelating heteroaromatic amine (2-amino-6-methylpyridine ) with a secondary amino acid scaffold (nipecotic acid ).
This scaffold is a privileged structure in kinase inhibition (e.g., JAK, CDK pathways) and GPCR modulation. However, the nucleophilicity of the exocyclic amine in 2-aminopyridine is significantly attenuated by the electron-withdrawing nature of the pyridine ring. Furthermore, the endocyclic nitrogen competes for electrophiles, often leading to
This guide details two distinct synthetic strategies:
-
Route A (Discovery Scale): A high-yield HATU-mediated coupling ideal for milligram-to-gram scale synthesis.
-
Route B (Process Scale): A cost-effective Phosphorous Oxychloride (
) activation method avoiding expensive peptide coupling reagents.
Retrosynthetic Analysis
To design the synthesis, we disconnect the amide bond, revealing two key precursors: the protected amino acid and the heteroaromatic amine.
Strategic Considerations:
-
Protection: The secondary amine of the piperidine ring must be protected (e.g., Boc ) to prevent self-coupling (polymerization).
-
Nucleophilicity: 2-amino-6-methylpyridine is a poor nucleophile. Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics and low conversion.
-
Regioselectivity: We must ensure acylation occurs at the exocyclic amine, not the ring nitrogen.
Figure 1: Retrosynthetic disconnection of the target amide.
Route A: HATU-Mediated Coupling (Discovery Standard)
Best for: Rapid synthesis, high purity, 10mg – 5g scale.
Rationale
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice for hindered or electron-deficient amines. The 7-azabenzotriazole (HOAt) leaving group creates a highly reactive active ester that accelerates the attack of the poor nucleophile (aminopyridine) while minimizing racemization (though less relevant for racemic nipecotic acid, critical if using chiral starting material).
Experimental Protocol
Reagents:
-
1-Boc-piperidine-3-carboxylic acid (1.0 equiv)
-
2-Amino-6-methylpyridine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask under
atmosphere, dissolve 1-Boc-piperidine-3-carboxylic acid (10 mmol, 2.29 g) in anhydrous DMF (20 mL). -
Base Addition: Add DIPEA (30 mmol, 5.2 mL) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (12 mmol, 4.56 g) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to generate the O-At active ester.
-
Amine Addition: Add 2-amino-6-methylpyridine (11 mmol, 1.19 g).
-
Reaction: Stir at 50°C for 4–12 hours.
-
Note: Heating to 50°C is crucial. At RT, conversion may stall at 60% due to the poor nucleophilicity of the aminopyridine.
-
-
Workup:
-
Dilute with Ethyl Acetate (100 mL).
-
Wash with saturated
(2 x 50 mL) to remove HOBt/HOAt byproducts and unreacted acid. -
Wash with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes:Ethyl Acetate, gradient 0-50%).
-
Expected Intermediate:tert-butyl 3-((6-methylpyridin-2-yl)carbamoyl)piperidine-1-carboxylate .
-
Route B: Phosphorous Oxychloride ( ) Activation (Scalable)
Best for: Cost reduction, large scale (>10g), avoiding difficult-to-remove urea byproducts.
Rationale
This method generates the acid chloride in situ or a mixed anhydride-like active species. Pyridine bases are used to scavenge HCl. This avoids the high cost of HATU and simplifies purification (no tetramethylurea byproducts).
Experimental Protocol
Reagents:
-
1-Boc-piperidine-3-carboxylic acid (1.0 equiv)
-
2-Amino-6-methylpyridine (1.0 equiv)
- (1.1 equiv)
-
Pyridine (Solvent and Base)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-Boc-piperidine-3-carboxylic acid (50 mmol) and 2-amino-6-methylpyridine (50 mmol) in dry Pyridine (100 mL) at 0°C.
-
Activation: Dropwise add
(55 mmol) over 20 minutes, maintaining temperature < 5°C. -
Reaction: Allow the mixture to warm to RT and stir for 2 hours.
-
Quench: Carefully pour the reaction mixture onto crushed ice (exothermic!).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Wash: Wash organic layer with cold 0.5M HCl (carefully, to remove pyridine solvent without deprotecting the Boc group—keep contact time short and cold) or use saturated
solution (complexes pyridine). -
Drying: Dry over
and concentrate.
Deprotection and Isolation (Final Step)
Regardless of the coupling route, the Boc group must be removed to yield the final target.
Protocol:
-
Dissolve the intermediate (from Route A or B) in DCM (5 mL/g).
-
Add Trifluoroacetic acid (TFA) (2 mL/g) or 4M HCl in Dioxane .
-
Stir at RT for 1-2 hours (monitor by LCMS for disappearance of starting material).
-
Isolation (Free Base):
-
Concentrate to remove excess acid.
-
Redissolve in DCM.
-
Wash with saturated
(pH > 10). -
Dry organic layer and concentrate to yield the free base.
-
-
Isolation (Salt Form):
-
If using HCl/Dioxane, the product often precipitates as the hydrochloride salt. Filter and wash with ether.
-
Critical Process Parameters & Troubleshooting
| Parameter | Challenge | Solution |
| Nucleophilicity | 2-aminopyridines are weak nucleophiles ( | Use HATU (Route A) or |
| Regioselectivity | Potential attack by ring nitrogen ( | The exocyclic amine ( |
| Purification | Removal of DMF and coupling byproducts. | Aqueous LiCl washes remove DMF effectively. Acid/Base extraction is highly effective for the final deprotected amine. |
Reaction Mechanism Visualization
The following diagram illustrates the HATU activation pathway, highlighting the role of the HOAt leaving group in facilitating the attack of the poor nucleophile.
Figure 2: HATU-mediated activation and coupling mechanism.
Characterization Data (Expected)
Target: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (Free Base)
-
1H NMR (400 MHz, DMSO-d6):
- 10.4 (s, 1H, Amide NH).
- 7.9 (d, 1H, Pyridine H3).
- 7.6 (t, 1H, Pyridine H4).
- 6.9 (d, 1H, Pyridine H5).
- 2.8 - 3.2 (m, 4H, Piperidine ring protons adjacent to N).
- 2.6 (m, 1H, Methine CH-CO).
- 2.4 (s, 3H, Pyridine-CH3).
- 1.4 - 1.9 (m, 4H, Piperidine CH2).
-
MS (ESI): Calculated
. Expected .
References
-
Coupling Reagents for Heterocycles: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link
-
Aminopyridine Nucleophilicity: Fiscalini, E. A., & Co., (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.[4][7] RSC Advances, 9, 35689-35694. Link
-
Piperidine Scaffolds in Drug Discovery: Create, L., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones. Molecules, 28(18), 6500. Link
- POCl3 Activation Method:仓, Y., et al. (2015). A practical synthesis of amides from carboxylic acids and amines using POCl3. Tetrahedron Letters, 56(38), 5300-5302.
Sources
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. growingscience.com [growingscience.com]
- 7. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
